N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15074105
InChI: InChI=1S/C19H19N3O2/c1-24-12-6-11-21-19(23)15-13-18(17-9-4-5-10-20-17)22-16-8-3-2-7-14(15)16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC15074105

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name N-(3-methoxypropyl)-2-pyridin-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C19H19N3O2/c1-24-12-6-11-21-19(23)15-13-18(17-9-4-5-10-20-17)22-16-8-3-2-7-14(15)16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,23)
Standard InChI Key FBLADKIOVYWVMV-UHFFFAOYSA-N
Canonical SMILES COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Introduction

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. It features a quinoline core substituted with a pyridine ring and a methoxypropyl side chain, contributing to its structural complexity and potential biological activity. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Biological Activities and Potential Applications

Research indicates that N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibits significant biological activities, particularly as an inhibitor of specific protein kinases. These kinases play critical roles in cellular signaling pathways related to cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Table 1: Biological Activities and Potential Applications

Biological ActivityPotential ApplicationMechanism
Inhibition of Protein KinasesOncologyDisruption of cell proliferation pathways
Induction of ApoptosisCancer TreatmentActivation of cell death mechanisms

Synthesis and Chemical Modifications

The synthesis of N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These synthetic routes highlight the complexity and multi-step nature required to produce this compound effectively. Chemical modifications, such as altering the substituents on the quinoline core or the pyridine ring, can enhance its biological activity and specificity.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, each exhibiting unique properties and activities. For example:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Activities
6-chloro-N-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamideContains a quinoline core with a different substituentExhibits potent kinase inhibition
8-chloro-N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideShares the quinoline framework but differs in substituentsPotential antimicrobial properties
5-amino-N-(3-methoxyphenyl)-2-pyridinecarboxamideSimilar core structure but lacks a quinoline ringInvestigated for anti-inflammatory effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator